molecular formula C11H8N2 B6599424 4,5-Diazafluorene CAS No. 245-37-4

4,5-Diazafluorene

Cat. No.: B6599424
CAS No.: 245-37-4
M. Wt: 168.19 g/mol
InChI Key: YLRBBYWLBNWYGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Diazafluorene is a heterocyclic compound that features a unique structure with two nitrogen atoms incorporated into a fluorene backbone. This compound is known for its versatility in various chemical applications, particularly in the synthesis of heterocyclic ligands and as a fluorescent probe .

Mechanism of Action

Target of Action

The primary targets of 4,5-Diazafluorene, also known as 3,13-diazatricyclo[7.4.0.0,2,7]trideca-1(13),2,4,6,9,11-hexaene, are metal complexes, particularly those of ruthenium (II) . These complexes are used in a variety of applications, including optoelectronic devices .

Mode of Action

This compound interacts with its targets by serving as a ligand, binding to the metal center of the complexes . This binding is facilitated by the unique structure of this compound, which contains a methylene bridge inserted between two pyridine rings . This structure makes this compound a weaker σ-binding ligand compared to 2,2’-bipyridine (bpy), facilitating the dissociation of one of the donor N atoms . This unique property allows for the formation of unstable binuclear complexes that can be catalytically active .

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve the synthesis and function of optoelectronic devices . The compound’s ability to form complexes with metals like ruthenium (II) allows it to be used as an interfacial layer for Schottky type photodiodes . This interaction affects the device’s rectification ratio, series resistance, barrier height, and ideality factor values .

Result of Action

The result of this compound’s action is the creation of efficient photodiodes and other optoelectronic devices . By forming complexes with metals like ruthenium (II), this compound can improve the performance of these devices .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficiency of the photodiodes it helps create can be affected by the intensity of light power . Additionally, the stability of the complexes it forms with metals can be influenced by the presence of other chemicals in the environment .

Preparation Methods

4,5-Diazafluorene can be synthesized through a two-step modification from 1,10-phenanthroline. The first step involves an oxidative ring contraction of 1,10-phenanthroline using potassium permanganate in basic aqueous media, resulting in 4,5-diazafluoren-9-one. The second step is a Wolff-Kishner reduction of 4,5-diazafluoren-9-one with hydrazine monohydrate at high temperature . Industrial production methods often involve similar synthetic routes but may include optimizations for large-scale production.

Chemical Reactions Analysis

4,5-Diazafluorene undergoes various chemical reactions, including:

Comparison with Similar Compounds

4,5-Diazafluorene is structurally similar to compounds such as 2,2’-bipyridine and 1,10-phenanthroline. it is unique due to the methylene bridge that extends the distance between the nitrogen donors, resulting in different coordination properties . Similar compounds include:

This compound stands out due to its unique structural features and versatile applications in various fields of research and industry.

Properties

IUPAC Name

3,13-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2/c1-3-8-7-9-4-2-6-13-11(9)10(8)12-5-1/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLRBBYWLBNWYGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C3=C1C=CC=N3)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 18.2 g (100 mmol) of 4,5-Diazafluoren-9-one, 27 ml (400 mmol) of hydrazine monohydrate, and 500 ml diethylene glycol was degassed and placed under nitrogen, and then heated at 170° C. for 12 h. After the reaction finish, the mixture was allowed to cool to room temperature. The organic layer was extracted with ethyl acetate and water, dried with anhydrous magnesium sulfate, the solvent was removed to give product 15.4 g (91.7%).
Quantity
18.2 g
Type
reactant
Reaction Step One
Quantity
27 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Yield
91.7%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.